

An In-Depth Technical Guide to DBCO-PEG3-Amine for Bioconjugation

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Compound of Interest

Compound Name: DBCO-PEG3-amine

CAS No.: 2093409-57-3

Cat. No.: B15542809

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **DBCO-PEG3-amine**, a key reagent in the field of bioconjugation. It is designed to equip beginners with the fundamental knowledge and practical protocols required to effectively utilize this versatile linker in their research, particularly in the development of targeted therapeutics and diagnostic tools.

Introduction to DBCO-PEG3-Amine

DBCO-PEG3-amine is a heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry.^[1] Its structure comprises three key components:

- Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry.^[2] This is a bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.^[3] The reaction of DBCO with an azide-functionalized molecule, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly efficient and forms a stable triazole linkage.^[1]

- Triethylene Glycol (PEG3): A short, hydrophilic polyethylene glycol spacer. This PEG linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.[1][3]
- Primary Amine (-NH₂): A reactive group that can be readily conjugated to molecules containing activated esters (like NHS esters) or carboxylic acids, forming a stable amide bond.[4]

This unique combination of a bioorthogonal "click" handle and a versatile amine group makes **DBCO-PEG3-amine** an invaluable tool for linking a wide array of molecules, including proteins, peptides, antibodies, and therapeutic agents.[5][6]

Physicochemical and Reaction Properties

Understanding the properties of **DBCO-PEG3-amine** is essential for designing and executing successful bioconjugation experiments.

Physicochemical Properties

Property	Value	References
Molecular Formula	C ₂₇ H ₃₃ N ₃ O ₅	[7]
Molecular Weight	479.58 g/mol	[7]
CAS Number	2093409-57-3	[7]
Appearance	Light yellow oil	[1]
Solubility	Soluble in DMSO, DMF, DCM, THF, acetonitrile	[1][4]
Storage	Store at -20°C, sealed and protected from moisture and light. In solvent, store at -80°C for up to 6 months.	[4][8]

Quantitative Data on SPAAC Reaction Kinetics

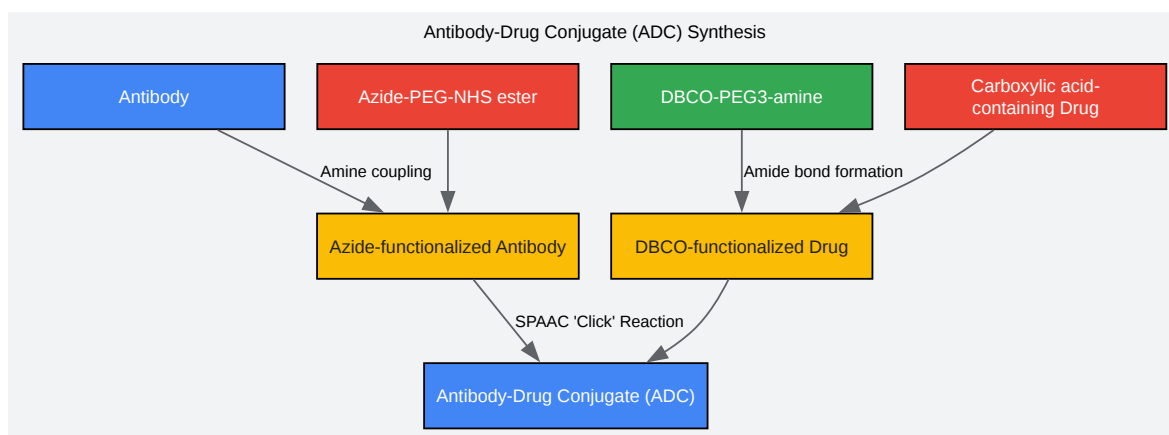
The efficiency of the SPAAC reaction is influenced by several factors, including the buffer, pH, and temperature. The following table summarizes representative second-order rate constants for DBCO reactions, providing insight into how these conditions can be optimized.

Buffer (pH)	Temperature (°C)	Second-Order Rate Constant ($M^{-1}s^{-1}$)	Key Observations
PBS (7.0)	25	0.32 - 0.85	PBS, a common bioconjugation buffer, exhibits slower kinetics compared to other buffers.
HEPES (7.0)	25	0.55 - 1.22	HEPES buffer generally provides higher reaction rates.
DMEM	25	0.59 - 0.97	Reaction rates in cell culture media can vary, with DMEM showing faster kinetics than RPMI.
RPMI	25	0.27 - 0.77	The choice of cell culture medium can impact the efficiency of in-situ conjugations.
Various Buffers	37	Increased rates	Increasing the temperature from 25°C to 37°C consistently enhances reaction rates across all buffers.
-	-	-	The presence of a PEG linker can increase reaction rates by minimizing steric hindrance and improving solubility.

This data is compiled from studies on DBCO-azide reactions and provides general trends. Actual rates may vary depending on the specific azide and DBCO-containing molecules.

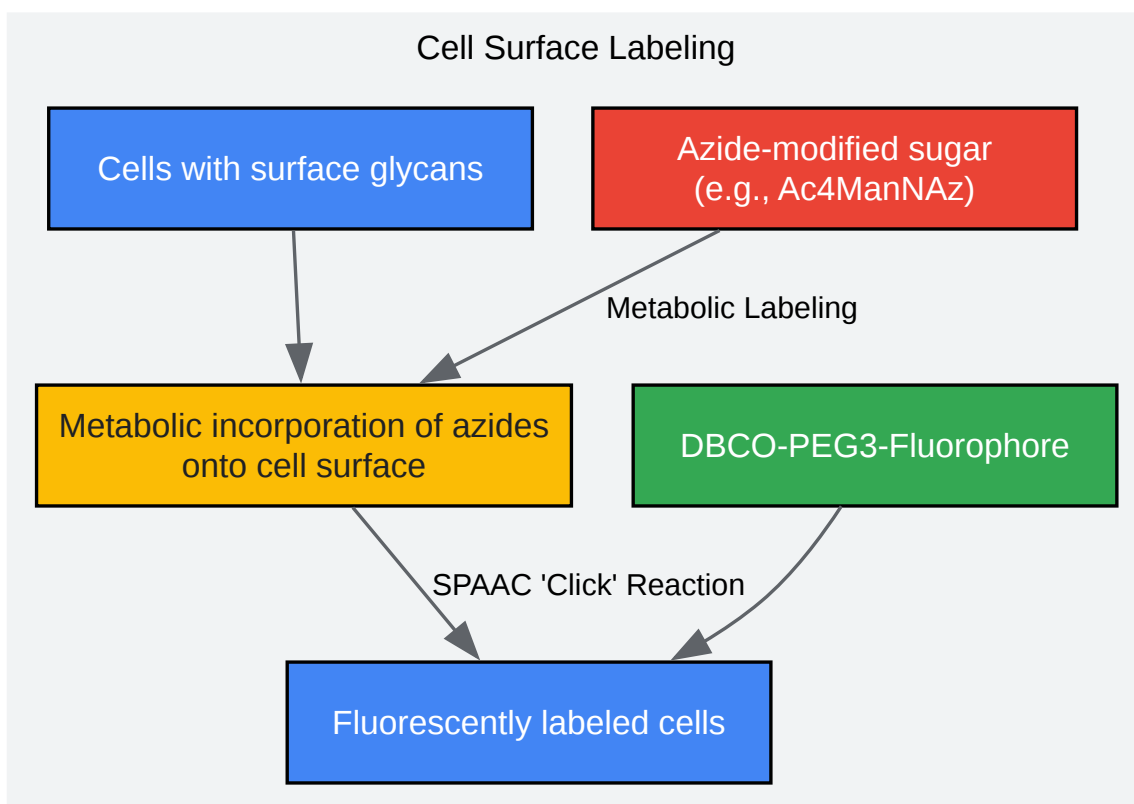
Key Applications and Experimental Workflows

DBCO-PEG3-amine is instrumental in a variety of bioconjugation applications. Below are diagrams illustrating some of the most common experimental workflows.



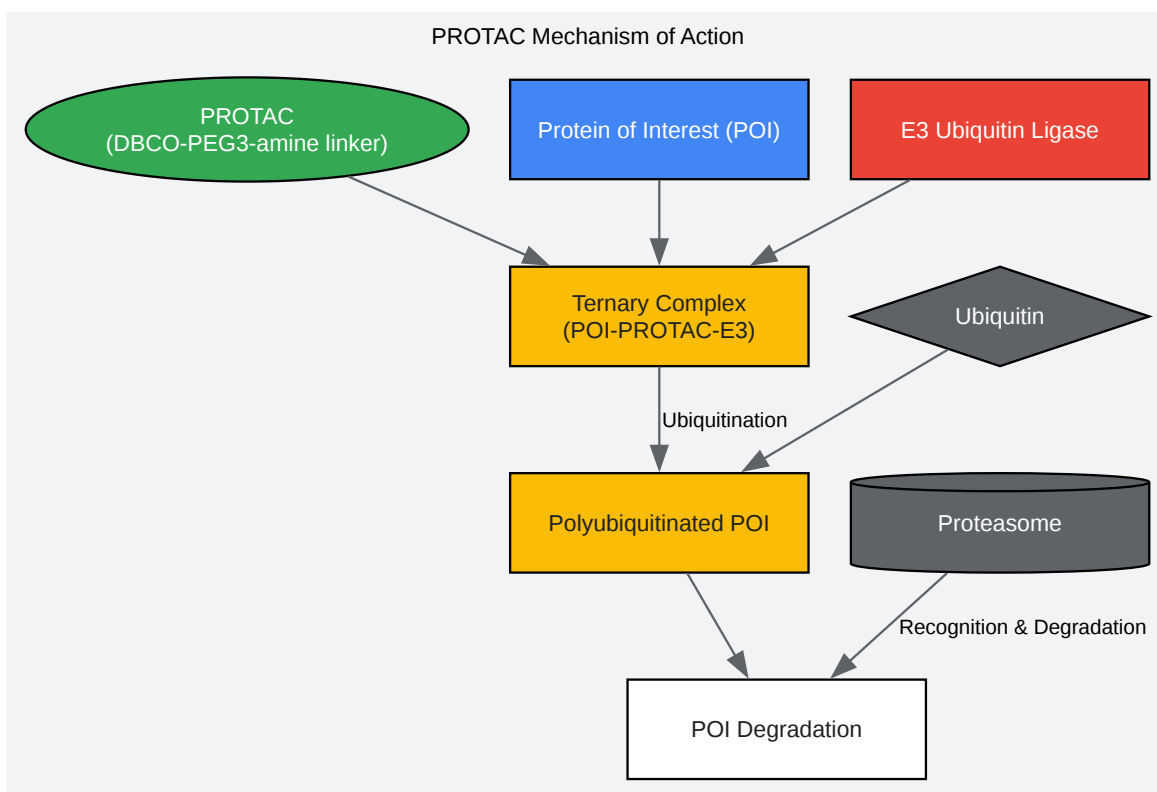
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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).



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Caption: Workflow for fluorescent labeling of the cell surface.



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Caption: Mechanism of PROTAC-mediated protein degradation.[9][10][11][12]

Detailed Experimental Protocols

The following protocols provide a starting point for common bioconjugation procedures involving **DBCO-PEG3-amine**. Optimization may be required for specific applications.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a drug (payload) to an antibody using **DBCO-PEG3-amine** as a linker.

Materials:

- Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
- Azide-PEG-NHS ester
- **DBCO-PEG3-amine**
- Carboxylic acid-containing drug payload
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
- Anhydrous DMSO or DMF
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography (SEC) column

Procedure:

- Preparation of Azide-Functionalized Antibody:
 - Dissolve the Azide-PEG-NHS ester in DMSO to a stock concentration of 10 mM.
 - Add a 5- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution (1-10 mg/mL).
 - Incubate for 1-2 hours at room temperature.

- Quench the reaction with Tris-HCl.
- Purify the azide-functionalized antibody using SEC.
- Preparation of DBCO-Functionalized Drug:
 - Dissolve the carboxylic acid-containing drug, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.
 - Stir for 4-6 hours at room temperature to activate the carboxylic acid.
 - Add **DBCO-PEG3-amine** to the activated drug solution and stir overnight at room temperature.
 - Purify the DBCO-functionalized drug using an appropriate method (e.g., HPLC).
- SPAAC "Click" Reaction:
 - Dissolve the purified DBCO-functionalized drug in DMSO.
 - Add a 2- to 10-fold molar excess of the DBCO-drug to the azide-functionalized antibody.
 - Incubate for 4-12 hours at room temperature or overnight at 4°C.
 - Monitor the reaction progress (e.g., by HIC or SDS-PAGE).
- Purification of the ADC:
 - Purify the final ADC using SEC to remove unreacted drug and other small molecules.
 - Concentrate the ADC and store at 4°C or -80°C.

Protocol 2: PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC by linking a target protein ligand to an E3 ligase ligand using **DBCO-PEG3-amine**.

Materials:

- Azide-functionalized target protein ligand (e.g., a kinase inhibitor)
- E3 ligase ligand with a carboxylic acid handle (e.g., a derivative of thalidomide)
- **DBCO-PEG3-amine**
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling agent
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF
- Preparative HPLC system

Procedure:

- Amide Coupling of **DBCO-PEG3-amine** to E3 Ligase Ligand:
 - Dissolve the E3 ligase ligand with a carboxylic acid handle, HATU, and DIPEA in anhydrous DMF.
 - Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
 - Add a solution of **DBCO-PEG3-amine** in anhydrous DMF to the reaction mixture.
 - Stir for 2-4 hours at room temperature.
 - Monitor the reaction by LC-MS.
 - Purify the DBCO-linker-E3 ligase ligand conjugate by flash chromatography.
- SPAAC "Click" Reaction:
 - Dissolve the DBCO-linker-E3 ligase ligand conjugate and the azide-functionalized target protein ligand in anhydrous DMSO.
 - Stir the reaction mixture for 12-24 hours at room temperature, protected from light.

- Monitor the reaction progress by LC-MS.
- Purification of the PROTAC:
 - Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

Troubleshooting and Best Practices for Beginners

- Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) when working with NHS esters, as they will compete with the desired reaction.[\[13\]](#)[\[14\]](#) Similarly, avoid azide-containing buffers when working with DBCO reagents.[\[3\]](#)[\[15\]](#)
- Reagent Stability: DBCO-NHS esters are moisture-sensitive.[\[13\]](#) It is recommended to equilibrate the vial to room temperature before opening and to use the reconstituted reagent immediately.[\[13\]](#)
- Low Conjugation Efficiency: If you observe low or no conjugation, consider the following:
 - Increase Reactant Concentration: The SPAAC reaction is concentration-dependent.
 - Optimize Molar Ratios: A 1.5 to 10-fold molar excess of one of the components can improve efficiency.
 - Increase Incubation Time and Temperature: Longer incubation times or a slightly elevated temperature (e.g., 37°C) can drive the reaction to completion.[\[13\]](#)
- Non-Specific Labeling: While SPAAC is highly specific, some off-target reactions with cysteine residues have been reported for DBCO reagents.
- Monitoring the Reaction: The disappearance of the DBCO absorbance at approximately 309-310 nm can be used to monitor the progress of the SPAAC reaction using a UV-Vis spectrophotometer.[\[3\]](#)

By understanding the principles of **DBCO-PEG3-amine** chemistry and following these guidelines, researchers can confidently apply this powerful tool to a wide range of bioconjugation challenges.

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